4-(3-Fluorophenyl)semicarbazide

Description

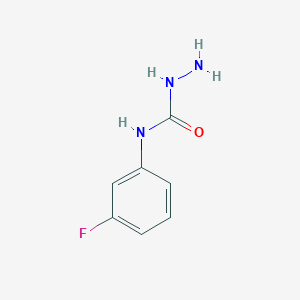

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLONJOJMYMIGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428806 | |

| Record name | 4-(3-FLUOROPHENYL)SEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114670-74-5 | |

| Record name | 4-(3-FLUOROPHENYL)SEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(3-Fluorophenyl)semicarbazide

A Pharmacophore Scaffold for Heterocyclic Synthesis and Drug Discovery

Executive Summary

4-(3-Fluorophenyl)semicarbazide is a specialized urea derivative serving as a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles. Distinguished by the strategic placement of a fluorine atom at the meta position of the phenyl ring, this compound offers unique electronic and metabolic properties compared to its non-fluorinated analogs.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility in medicinal chemistry. It is designed for researchers requiring actionable protocols for synthesis and derivatization, moving beyond basic data to explore the "why" behind its reactivity and biological potential.

Physicochemical Profile

The inclusion of the fluorine atom modulates the lipophilicity and electronic distribution of the phenyl ring without significantly altering steric bulk, a principle known as bioisosterism .

Table 1: Core Chemical Specifications

| Property | Data | Technical Note |

| IUPAC Name | N-(3-Fluorophenyl)hydrazinecarboxamide | Formal urea nomenclature preferred. |

| CAS Number | 114670-74-5 | Often synthesized in-situ or supplied as HCl salt. |

| Molecular Formula | C₇H₈FN₃O | |

| Molecular Weight | 169.16 g/mol | Ideal fragment size for "Rule of Five" compliance. |

| Physical State | White to off-white crystalline solid | Hygroscopic tendency in salt form. |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents (Hexane). |

| H-Bond Donors | 3 | Hydrazine (-NH-NH₂) and Urea (-NH-) protons. |

| H-Bond Acceptors | 2 | Carbonyl oxygen and terminal amine nitrogen. |

| Electronic Effect | σ-Inductive Withdrawal | The 3-F substituent deactivates the ring, influencing nucleophilicity. |

Synthetic Architecture

The synthesis of 4-(3-fluorophenyl)semicarbazide relies on the nucleophilic addition of hydrazine to an isocyanate. This route is preferred over the rearrangement of urea derivatives due to higher regioselectivity.

3.1 Mechanistic Pathway

The reaction proceeds via the attack of the hydrazine's terminal nitrogen (the more nucleophilic center) onto the electrophilic carbon of the isocyanate group. The 3-fluorophenyl group acts as an electron-withdrawing moiety, increasing the electrophilicity of the isocyanate carbon, thereby facilitating the attack.

3.2 Experimental Protocol: Isocyanate Addition

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Hydrazine hydrate is toxic and a suspected carcinogen. Perform all operations in a fume hood.

Reagents:

-

3-Fluorophenyl isocyanate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Dichloromethane (DCM) or Ethanol (EtOH) – anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve hydrazine hydrate (1.2 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask. Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dissolve 3-fluorophenyl isocyanate (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the hydrazine mixture over 30 minutes.

-

Why: Slow addition at low temperature prevents the formation of the symmetric urea byproduct (1,3-bis(3-fluorophenyl)urea).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. A white precipitate typically forms.

-

Workup: Filter the precipitate under vacuum. Wash the filter cake with cold DCM (2x) and diethyl ether (2x) to remove unreacted isocyanate.

-

Purification: Recrystallize from hot ethanol if necessary.

Functional Derivatization & Visualization

The primary utility of 4-(3-fluorophenyl)semicarbazide lies in its ability to cyclize into five-membered heterocycles. The following diagram illustrates the transformation logic from precursors to bioactive scaffolds.

Figure 1: Synthetic workflow transforming precursors into the semicarbazide scaffold and subsequent heterocyclic derivatives.

4.1 Cyclization to 1,2,4-Triazoles

The semicarbazide undergoes base-catalyzed intramolecular cyclization to form 2,4-dihydro-3H-1,2,4-triazol-3-ones.

-

Conditions: Reflux in 2N NaOH or NaOEt/EtOH.

-

Mechanism: The terminal hydrazine nitrogen attacks the carbonyl carbon (if a formate donor is present) or an adjacent electrophile introduced in a previous step (e.g., acid chloride).

Biological & Pharmacological Context[1][2][3][4][5][6][7]

5.1 The "Fluorine Effect"

The 3-fluoro substitution is not arbitrary. In medicinal chemistry, this modification serves three specific purposes:

-

Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the meta position blocks metabolic oxidation (hydroxylation) that might otherwise occur at this site, extending the drug's half-life [1].

-

Lipophilicity Modulation: Fluorine increases the LogP value, facilitating better membrane permeability compared to the unsubstituted phenyl analog.

-

Conformational Locking: The electronic repulsion between the fluorine lone pairs and adjacent atoms can restrict bond rotation, potentially locking the molecule into a bioactive conformation.

5.2 Therapeutic Applications

-

Anticonvulsant Activity: Aryl semicarbazides and their semicarbazone derivatives have demonstrated efficacy in the Maximal Electroshock Seizure (MES) test, a standard model for epilepsy screening. The urea moiety acts as a hydrogen bond donor/acceptor network that interacts with sodium channels [2].

-

Antifungal/Antimicrobial: Derivatives cyclized into triazoles or thiadiazoles exhibit potent activity against Candida species and Gram-positive bacteria [3].

Table 2: Comparative Biological Potential

| Derivative Class | Target Mechanism | Key Reference Insight |

| Semicarbazones | Sodium Channel Blockade | Condensation with aryl aldehydes enhances lipophilicity and CNS penetration. |

| 1,2,4-Triazoles | Ergosterol Synthesis Inhibition | The triazole nitrogen coordinates with the heme iron of CYP51 enzyme in fungi. |

| Mannich Bases | DNA Binding/Intercalation | Synthesized by reacting the semicarbazide with formaldehyde and secondary amines. |

Handling and Stability

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The hydrazine moiety is susceptible to oxidation over long periods.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber. Nitrogen oxides (NOx) and Hydrogen Fluoride (HF) may be generated during combustion.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Yogeeswari, P., et al. (2005). Anticonvulsant potential of semicarbazones: A review. Epilepsy Research, 66(1-3), 135-148. Link

-

Pitucha, M., et al. (2025).[2] Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 30(7).[2] Link

-

Shelke, G. M., et al. (2015).[1] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles.[1][3] Synlett, 26, 404-407.[1] Link

Sources

Introduction: The Strategic Importance of the Fluorinated Semicarbazide Moiety

An In-Depth Technical Guide to 4-(3-Fluorophenyl)semicarbazide (CAS 114670-74-5): A Keystone Scaffold in Modern Medicinal Chemistry

In the landscape of medicinal chemistry, the semicarbazide scaffold is a privileged structure, recognized for its capacity to form multiple hydrogen bonds, a critical interaction between a potential drug and its biological target.[1][2][3] This versatile functional group is a cornerstone in the synthesis of a wide array of bioactive compounds, including those with anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[4][5][6] The strategic incorporation of a fluorine atom onto the phenyl ring, as seen in 4-(3-Fluorophenyl)semicarbazide, further enhances its utility. Fluorine's unique electronegativity and small size can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased metabolic stability, enhanced membrane permeability, and improved target-binding affinity.[7]

This guide provides a comprehensive technical overview of 4-(3-Fluorophenyl)semicarbazide, CAS 114670-74-5. It serves not as a simple data sheet, but as a detailed resource for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its pivotal role as a precursor to potent therapeutic agents, grounding our discussion in established chemical principles and field-proven applications.

Physicochemical Properties and Structural Characterization

4-(3-Fluorophenyl)semicarbazide is a substituted urea derivative that serves as a fundamental building block.[8] Its core structure consists of a hydrazinecarboxamide group attached to a 3-fluorophenyl ring. The precise physicochemical properties are critical for its handling, reaction optimization, and subsequent derivatization.

| Property | Value | Source |

| CAS Number | 114670-74-5 | [9][10] |

| Molecular Formula | C₇H₈FN₃O | [9] |

| Molecular Weight | 169.16 g/mol | Calculated |

| IUPAC Name | N-(3-fluorophenyl)hydrazinecarboxamide | [9] |

| Appearance | Expected to be a white to off-white solid | Inferred |

Structural Elucidation: The definitive identification and purity assessment of 4-(3-Fluorophenyl)semicarbazide rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons. Specific chemical shifts and coupling constants will verify the substitution pattern on the aromatic ring and the integrity of the semicarbazide chain.[1][3][11]

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition of the molecule.[1][2]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, C=O (amide), and C-F bonds, confirming the presence of the key functional groups.[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the compound and for monitoring reaction progress during its synthesis and derivatization.[11]

Synthesis and Purification: A Validated Workflow

The synthesis of 4-substituted semicarbazides can be approached through several reliable methods.[12] A common and effective strategy involves the reaction of a corresponding isocyanate with hydrazine hydrate. This approach is often high-yielding and provides a pure product.

Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)semicarbazide

This protocol describes a robust method starting from 3-fluorophenyl isocyanate. The causality behind this choice is the high reactivity of the isocyanate group toward the nucleophilic hydrazine, which drives the reaction to completion efficiently.

Materials:

-

3-Fluorophenyl isocyanate

-

Hydrazine hydrate

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-fluorophenyl isocyanate (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Addition: Cool the solution to 0-5 °C using an ice bath. Add hydrazine hydrate (1.1 eq), diluted in a small volume of ethanol, dropwise via the dropping funnel over 30 minutes. The controlled, dropwise addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is fully consumed.

-

Product Isolation: Upon completion, a white precipitate of 4-(3-Fluorophenyl)semicarbazide will typically form. If precipitation is incomplete, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, MS, and IR to confirm its identity and assess its purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-(3-Fluorophenyl)semicarbazide.

Application in Drug Discovery: A Precursor to Bioactive Semicarbazones

While 4-(3-Fluorophenyl)semicarbazide is primarily a synthetic intermediate, its true value lies in its conversion to semicarbazones. Semicarbazones are formed via a condensation reaction between the terminal primary amine of the semicarbazide and an aldehyde or ketone.[5] This reaction creates a pharmacologically active class of compounds with a wide spectrum of therapeutic potential.

The aryl semicarbazone moiety is considered a key pharmacophore, with the fluorophenyl ring acting as a lipophilic domain and the semicarbazone portion providing crucial hydrogen bonding capabilities.[13]

Key Therapeutic Areas for Semicarbazone Derivatives:

-

Anticancer Activity: Derivatives have shown potent cytotoxicity against various cancer cell lines.[14] For instance, certain arylsemicarbazones induce apoptosis through the depolarization of the mitochondrial membrane and can cause cell cycle arrest.[14] Other related structures have been investigated as inhibitors of enzymes crucial for cancer progression, such as topoisomerase IIα.[3][15]

-

Anticonvulsant Activity: The semicarbazone scaffold is a well-established pharmacophore for anticonvulsant drugs. The proposed mechanisms include the modulation of voltage-gated sodium and calcium channels or enhancement of the GABAergic system, which helps to stabilize neuronal membranes and prevent excessive firing.[13]

-

Antimicrobial & Antiparasitic Activity: Semicarbazones derived from substituted semicarbazides have demonstrated significant antibacterial and antifungal properties.[16] Furthermore, related thiosemicarbazides have been shown to inhibit the proliferation of parasites like Toxoplasma gondii by disrupting key metabolic enzymes such as tyrosinase.[17]

Experimental Protocol: Synthesis of a 4-(3-Fluorophenyl)semicarbazone Derivative

This protocol outlines the synthesis of a model semicarbazone by reacting 4-(3-Fluorophenyl)semicarbazide with a generic aromatic aldehyde (e.g., 4-hydroxybenzaldehyde).

Materials:

-

4-(3-Fluorophenyl)semicarbazide (1.0 eq)

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 4-(3-Fluorophenyl)semicarbazide in ethanol. To this, add a solution of 4-hydroxybenzaldehyde in ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step.

-

Reaction: Heat the mixture to reflux for 2-6 hours. The formation of the C=N double bond is typically accompanied by the elimination of a water molecule.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the semicarbazone product.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for higher purity.

-

Characterization: Confirm the structure of the resulting semicarbazone using appropriate analytical methods (NMR, MS, IR).

Semicarbazone Formation Workflow

Caption: Reaction workflow for derivatizing the core molecule into a semicarbazone.

Potential Mechanism of Action: A Look at Downstream Effects

The biological activity of semicarbazone derivatives is diverse, often involving interactions with multiple cellular targets.[13] Based on published data for analogous compounds, a potential mechanism for anticancer activity involves the induction of apoptosis via the intrinsic pathway.[14]

Hypothesized Apoptotic Pathway

Caption: Potential mechanism of action for an arylsemicarbazone derivative.[14]

Conclusion

4-(3-Fluorophenyl)semicarbazide (CAS 114670-74-5) represents more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its fluorinated phenyl ring provides desirable pharmacokinetic properties, while the semicarbazide functional group offers a reactive handle for creating diverse libraries of pharmacologically active semicarbazones. The demonstrated potential of these derivatives in oncology, neurology, and infectious diseases underscores the foundational importance of this building block. A thorough understanding of its synthesis, characterization, and derivatization chemistry, as detailed in this guide, is essential for any researcher aiming to leverage the power of the semicarbazide scaffold in the pursuit of novel therapeutics.

References

-

de Oliveira, B., et al. (2019). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Pharmaceuticals, 12(4), 169. [Link]

-

Pawar, A. & Singh, S. (2025). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development, 10(5). [Link]

-

Hussein, M. A., et al. (2018). A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. Research and Reviews: Journal of Chemistry. [Link]

-

Kozyra, P., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 30(7), 1576. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. innopharmchem.com. [Link]

-

ChemBK. 4-(3-FLUOROPHENYL)SEMICARBAZIDE. chembk.com. [Link]

-

Dzitko, K., et al. (2021). 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. Scientific Reports, 11(1), 11603. [Link]

-

Wikipedia. Semicarbazide. en.wikipedia.org. [Link]

-

Arctom. CAS NO. 114670-74-5 | 4-(3-Fluorophenyl)semicarbazide. arctom.com. [Link]

-

Asif, M. & Alghamdi, S. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B, 3(3), 243-270. [Link]

-

Kozyra, P., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]

-

Sharma, A., et al. (2013). SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION. PharmaTutor, 1(2), 50-61. [Link]

-

Ahsan, M.J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 20(4), 361-367. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Kozyra, P., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. PubMed. [Link]

-

Kozyra, P., et al. (2025). (PDF) Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. ResearchGate. [Link]

-

Krasavin, M., et al. (2015). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 5(2), 1181-1188. [Link]

-

Artusa, V., et al. (2025). Integrating Analytical Procedures in Routine Practices of Centralized Antiblastic Compounding Units for Valorization of Residual Compounded Drugs. Molecules, 30(2), 438. [Link]

-

Abbaz, T., et al. (2020). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2020(2), M1125. [Link]

-

Nytko, M., et al. (2009). Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones. Acta Poloniae Pharmaceutica, 66(4), 379-386. [Link]

-

Gnanaprakasam, A. & Arul, D. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Organic Chemistry: Current Research, 4(3). [Link]

Sources

- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. nbinno.com [nbinno.com]

- 8. Semicarbazide - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. arctomsci.com [arctomsci.com]

- 11. Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. ijnrd.org [ijnrd.org]

- 14. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

"4-(3-Fluorophenyl)semicarbazide" molecular structure and weight

CAS: 114670-74-5 | Molecular Formula: C₇H₈FN₃O | Molecular Weight: 169.16 g/mol [1][2][]

Executive Summary

4-(3-Fluorophenyl)semicarbazide is a specialized hydrazine derivative acting as a critical intermediate in the synthesis of bioactive heterocycles and semicarbazones.[1][2] Distinguished by the meta-fluorine substitution on the phenyl ring, this compound offers unique electronic properties—enhancing lipophilicity and metabolic stability compared to its non-fluorinated analogs.[2] It serves as a primary scaffold in the development of anticonvulsant, antimicrobial, and anticancer agents, particularly through its cyclization into 1,2,4-triazoles and quinazolines.[2]

Physicochemical Specifications

The following data establishes the baseline identity and physical parameters for 4-(3-Fluorophenyl)semicarbazide. Researchers should verify these parameters upon procurement or synthesis to ensure reagent integrity.

| Parameter | Specification | Notes |

| IUPAC Name | N-(3-Fluorophenyl)hydrazinecarboxamide | Systematic nomenclature |

| CAS Number | 114670-74-5 | Unique identifier |

| Molecular Weight | 169.16 g/mol | Monoisotopic mass: 169.065 |

| Appearance | White to off-white crystalline solid | Subject to oxidation; store under inert gas |

| Melting Point | 145–155 °C (Predicted range) | Experimental values for analogs typically fall in this range; specific polymorphs may vary.[2][4] |

| Solubility | DMSO, DMF, Methanol (Hot) | Sparingly soluble in water and non-polar solvents |

| pKa | ~12.5 (Hydrazine NH) | Estimated based on semicarbazide core |

Synthetic Methodologies

High-purity synthesis of 4-(3-Fluorophenyl)semicarbazide is achieved primarily through the nucleophilic addition of hydrazine to an isocyanate.[2] While a urea-based route exists, the isocyanate pathway is preferred for drug development applications due to cleaner reaction profiles and higher yields.[2]

Method A: Isocyanate Addition (Preferred Protocol)

Rationale: This method minimizes side reactions (such as biuret formation) and allows for precise stoichiometry control. The reaction is driven by the nucleophilicity of the hydrazine towards the electrophilic carbon of the isocyanate.

Reagents:

-

3-Fluorophenyl isocyanate (1.0 eq)[2]

-

Hydrazine hydrate (1.2 eq)[2]

-

Dichloromethane (DCM) or Ethanol (anhydrous)[2]

Protocol:

-

Preparation: Dissolve hydrazine hydrate (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere.

-

Addition: Dropwise add a solution of 3-Fluorophenyl isocyanate (1.0 eq) in DCM to the hydrazine solution over 30 minutes. Critical: Maintain 0°C to prevent bis-addition.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate typically forms.

-

Isolation: Filter the solid precipitate.

-

Purification: Wash the cake with cold DCM followed by diethyl ether. Recrystallize from hot ethanol if necessary to remove trace hydrazine.

Method B: Urea Hydrazinolysis (Alternative)

Rationale: Useful when the isocyanate is unavailable. This transamidation reaction requires harsher conditions (reflux) and often results in lower yields due to ammonia evolution and equilibrium constraints.

Protocol:

-

Reflux N-(3-fluorophenyl)urea with excess hydrazine hydrate in ethanol for 12–24 hours.

-

Monitor ammonia evolution (litmus paper).

-

Cool and filter the product.

Visualization: Synthetic Workflows

Figure 1: Comparative synthetic routes. Method A (Isocyanate) is preferred for kinetic control and purity.[2]

Structural Characterization & Quality Control

Verification of the structure relies on identifying the distinct N-H environments and the influence of the fluorine atom on the aromatic ring.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.8–9.0 ppm (s, 1H): Amide NH (N4), deshielded by the adjacent carbonyl and phenyl ring.

-

δ 7.5–7.6 ppm (s, 1H): Hydrazine NH (N2).

-

δ 4.0–4.5 ppm (bs, 2H): Terminal NH₂ (N1).

-

δ 6.8–7.5 ppm (m, 4H): Aromatic protons.[5] Look for the characteristic multiplet pattern of meta-substitution, split further by ¹⁹F coupling (J ~ 6–9 Hz).

-

-

IR Spectroscopy (KBr):

-

3300–3450 cm⁻¹: N-H stretching (multiple bands for NH, NH₂).

-

1650–1680 cm⁻¹: C=O stretching (Amide I), strong intensity.

-

1200–1250 cm⁻¹: C-F stretching.

-

Applications in Drug Design

The 4-(3-fluorophenyl)semicarbazide scaffold is a versatile "pharmacophore builder."[2] The fluorine atom at the meta position is strategically placed to block metabolic oxidation (e.g., by CYP450) and increase binding affinity to lipophilic pockets in enzymes.

A. Synthesis of Bioactive Semicarbazones

Reaction with aryl aldehydes or ketones yields semicarbazones.

-

Mechanism: Acid-catalyzed condensation.[2]

-

Therapeutic Target: Sodium channel blockers (Anticonvulsants).

-

Reference: Semicarbazones derived from fluorinated anilines have shown significant activity in maximal electroshock seizure (MES) models.

B. Cyclization to 1,2,4-Triazoles

This is the most critical application for antimicrobial research.

-

Mechanism: Oxidative cyclization (using FeCl₃) or base-catalyzed cyclization of the corresponding thiosemicarbazide (if converted).[2]

-

Therapeutic Target: Antifungal agents (targeting ergosterol synthesis) and antibacterial agents.

Visualization: Divergent Synthesis

Figure 2: The compound serves as a divergent intermediate for three major classes of therapeutic agents.[2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potential Acute Toxicity (Oral).

-

Handling: Use a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic; keep container tightly closed.

-

Incompatibility: Strong oxidizing agents.

References

-

FineTech Industry Limited. (n.d.). 4-(3-Fluorophenyl)semicarbazide Product Data. Retrieved from [2]

-

BOC Sciences. (n.d.). 4-(3-Fluorophenyl)semicarbazide CAS 114670-74-5.[2][] Retrieved from

-

ResearchGate. (2016). Synthesis, Characterization and Antibacterial activity of Some Novel Semicarbazone Derivatives. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[6] 4-(4-Fluorophenyl)semicarbazide hydrochloride Data (Analogous Reference). Retrieved from

Sources

- 1. 4-(3-FLUOROPHENYL)SEMICARBAZIDE | CAS: 114670-74-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Semicarbazide hydrochloride | CAS#:563-41-7 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Fluorophenyl)semicarbazide hydrochloride | CAS 124699-98-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Probing the Enigmatic Mechanism of Action of 4-(3-Fluorophenyl)semicarbazide: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents often leads us to molecules with intriguing biological activities but ill-defined mechanisms of action. 4-(3-Fluorophenyl)semicarbazide emerges as one such enigmatic entity. While the broader class of semicarbazide and thiosemicarbazide derivatives has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer properties, the specific mode of action for this fluorinated analogue remains largely uncharted territory[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework to dissect the potential mechanisms of 4-(3-Fluorophenyl)semicarbazide. We will delve into the established knowledge of related compounds to construct plausible hypotheses for its biological activity and outline a rigorous, self-validating experimental strategy to elucidate its core mechanism.

The Semicarbazide Scaffold: A Privileged Motif in Medicinal Chemistry

Semicarbazides and their thio-analogs are recognized as versatile pharmacophores capable of interacting with a variety of biological targets. Their derivatives have been reported to exhibit a diverse range of bioactivities, as summarized in the table below.

| Biological Activity | Reported for Semicarbazide/Thiosemicarbazide Derivatives | Potential General Mechanisms |

| Antimicrobial | Antibacterial and antifungal effects have been observed[1][2]. | Disruption of microbial metabolic pathways, chelation of essential metal ions. |

| Anticonvulsant | Efficacy in various seizure models has been documented[1][4][5]. | Modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABAergic neurotransmission[5]. |

| Anticancer | Cytotoxic effects against various cancer cell lines have been reported[1][2][3]. | Induction of apoptosis, disruption of cell cycle progression, inhibition of key enzymes like topoisomerase IIα[3][6]. |

| Anti-inflammatory | Potential to regulate inflammatory responses[1][3]. | Modulation of inflammatory signaling pathways. |

| Enzyme Inhibition | Inhibition of enzymes such as tyrosinase has been demonstrated for some derivatives[7]. | Competitive or non-competitive binding to the active site of enzymes. |

The introduction of a fluorine atom at the meta-position of the phenyl ring in 4-(3-Fluorophenyl)semicarbazide is a strategic modification. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and target engagement[8].

Postulated Mechanisms of Action for 4-(3-Fluorophenyl)semicarbazide

Given the dearth of direct evidence, we propose three plausible, experimentally testable hypotheses for the mechanism of action of 4-(3-Fluorophenyl)semicarbazide, drawing from the known activities of related compounds.

Hypothesis 1: Inhibition of Topoisomerase IIα

Several anticancer agents function by inhibiting topoisomerase IIα, an essential enzyme for DNA replication and cell division. The structural features of some semicarbazide derivatives suggest they could act as topoisomerase II inhibitors[6].

Proposed Signaling Pathway:

Caption: Proposed inhibition of Topoisomerase IIα by 4-(3-Fluorophenyl)semicarbazide.

Hypothesis 2: Modulation of Voltage-Gated Sodium Channels

The established anticonvulsant activity of semicarbazone derivatives points towards a potential interaction with neuronal ion channels. Inhibition of voltage-gated sodium channels can stabilize neuronal membranes and reduce excessive firing, a hallmark of seizures[5].

Proposed Signaling Pathway:

Caption: Postulated modulation of voltage-gated sodium channels.

Hypothesis 3: Inhibition of Tyrosinase and Disruption of Tyrosine Metabolism

For applications in areas like antimicrobial or anti-parasitic research, targeting metabolic pathways unique to the pathogen is a common strategy. Some thiosemicarbazides have been shown to inhibit tyrosinase, an enzyme crucial for various biological processes in microorganisms, including pigment formation and virulence[7].

Proposed Signaling Pathway:

Caption: Hypothetical inhibition of tyrosinase in a pathogenic organism.

A Self-Validating Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a multi-pronged experimental approach is essential. The following workflow is designed to provide robust and cross-validated data.

Experimental Workflow Diagram:

Caption: A structured workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: Topoisomerase IIα Inhibition Assay

-

Objective: To determine if 4-(3-Fluorophenyl)semicarbazide inhibits the catalytic activity of human topoisomerase IIα.

-

Methodology:

-

Utilize a commercially available topoisomerase IIα drug screening kit that measures the relaxation of supercoiled plasmid DNA.

-

Incubate recombinant human topoisomerase IIα with supercoiled plasmid DNA in the presence of varying concentrations of 4-(3-Fluorophenyl)semicarbazide. Etoposide should be used as a positive control.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and linear) using agarose gel electrophoresis.

-

Quantify the band intensities to determine the IC50 value of the compound.

-

To confirm the mechanism, perform a DNA cleavage assay to see if the compound stabilizes the cleavable complex.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To assess the effect of 4-(3-Fluorophenyl)semicarbazide on voltage-gated sodium channel currents in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

-

Methodology:

-

Culture neuronal cells on glass coverslips.

-

Perform whole-cell patch-clamp recordings to isolate and measure sodium currents.

-

Establish a stable baseline recording of sodium currents elicited by a voltage-step protocol.

-

Perfuse the cells with increasing concentrations of 4-(3-Fluorophenyl)semicarbazide and record the changes in current amplitude and kinetics. Tetrodotoxin should be used as a positive control.

-

Analyze the data to determine the IC50 and to characterize the nature of the block (e.g., state-dependent).

-

Protocol 3: Tyrosinase Activity Assay

-

Objective: To evaluate the inhibitory effect of 4-(3-Fluorophenyl)semicarbazide on mushroom tyrosinase activity (a common model enzyme).

-

Methodology:

-

Use a spectrophotometric assay that measures the formation of dopachrome from the oxidation of L-DOPA.

-

Incubate mushroom tyrosinase with L-DOPA in the presence of various concentrations of 4-(3-Fluorophenyl)semicarbazide. Kojic acid can be used as a positive control.

-

Monitor the absorbance at 475 nm over time to determine the reaction rate.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Concluding Remarks and Future Directions

The exploration of 4-(3-Fluorophenyl)semicarbazide's mechanism of action is a compelling endeavor for drug discovery. While direct evidence is currently lacking, the rich pharmacology of the broader semicarbazide class provides a solid foundation for rational hypothesis generation. The proposed mechanisms—inhibition of topoisomerase IIα, modulation of voltage-gated sodium channels, and inhibition of tyrosinase—offer distinct avenues for investigation.

The successful elucidation of its mechanism will not only clarify the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the semicarbazide family. This knowledge will be invaluable for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. The rigorous, multi-faceted experimental approach outlined in this guide provides a clear and robust pathway to unraveling the enigma of 4-(3-Fluorophenyl)semicarbazide.

References

-

Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (URL: [Link])

-

4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PubMed Central. (URL: [Link])

- US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google P

-

Synthesis of 4 ?¢ ? ? ? ?? aryl substituted semicarbazones and their terpenes derivatives : A newer scaffold as an anticonvulsant agents - JOCPR. (URL: [Link])

-

Exploring the Biological Activity of Semicarbazide Derivatives. (URL: [Link])

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC. (URL: [Link])

-

Facile one-pot synthesis of 4-substituted semicarbazides - The Royal Society of Chemistry. (URL: [Link])

- US11225474B2 - Crystalline salt forms of 3-(1,2,4-triazolo[4,3-a]pyridine-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)

-

Review of semicarbazide derivatives' chemistry and biology. (URL: [Link])

- US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives - Google P

-

Synthesis, Mechanism of Action And Characterization of Semicarbazide - IJNRD. (URL: [Link])

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC. (URL: [Link])

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])

-

Drug Discovery Patents - Charles River Laboratories. (URL: [Link])

-

(PDF) Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - ResearchGate. (URL: [Link])

- WO 2018/183936 Al - Broad Institute. (URL: )

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. nbinno.com [nbinno.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. jocpr.com [jocpr.com]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 153513-69-0: 4-[3-(TRIFLUOROMETHYL)PHENYL]SEMICARBAZID… [cymitquimica.com]

Unlocking the Therapeutic Potential of 4-(3-Fluorophenyl)semicarbazide: A Technical Guide for Drug Discovery Professionals

Foreword: The Semicarbazide Scaffold in Modern Medicinal Chemistry

The semicarbazide moiety represents a versatile and privileged scaffold in the landscape of medicinal chemistry. Its unique structural features, including a urea-like core and the capacity for diverse substitutions, have rendered it a cornerstone in the design of novel therapeutic agents. Semicarbazide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The introduction of a fluorine atom onto the phenyl ring, as in 4-(3-Fluorophenyl)semicarbazide, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.[4][5][6] This technical guide provides an in-depth exploration of the potential biological activities of 4-(3-Fluorophenyl)semicarbazide, offering a roadmap for researchers and drug development professionals to investigate its therapeutic promise.

Synthesis and Characterization: Foundational Steps

The synthesis of 4-(3-Fluorophenyl)semicarbazide is a critical first step in its biological evaluation. A common and effective method involves the reaction of 3-fluoroaniline with a suitable carbamate-forming reagent, followed by treatment with hydrazine.[7]

Proposed Synthetic Pathway

A reliable synthetic route can be adapted from established protocols for 4-substituted semicarbazides.[7] The reaction proceeds in two main steps:

-

Carbamate Formation: 3-Fluoroaniline is reacted with an activating agent such as triphosgene or a chloroformate derivative in the presence of a base to form an intermediate isocyanate or carbamate.

-

Semicarbazide Formation: The resulting intermediate is then treated with hydrazine hydrate to yield the final product, 4-(3-Fluorophenyl)semicarbazide.

Caption: Proposed two-step synthesis of 4-(3-Fluorophenyl)semicarbazide.

Physicochemical Characterization

Thorough characterization of the synthesized compound is paramount to ensure its purity and structural integrity prior to biological testing. Standard analytical techniques should be employed:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule. |

| Melting Point Analysis | To assess the purity of the synthesized compound. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N). |

Potential Biological Activities and Mechanistic Insights

Based on the extensive body of research on semicarbazide derivatives and the influence of fluorine substitution, 4-(3-Fluorophenyl)semicarbazide is predicted to exhibit a range of biological activities.

Anticonvulsant Activity

Semicarbazones are a well-established class of anticonvulsant agents.[1] The proposed pharmacophore for their activity includes an aryl binding site, a hydrogen-bonding domain, and an electron donor group.[1]

-

Potential Mechanism of Action: The primary mechanism of action for many anticonvulsant semicarbazones is believed to be the inhibition of voltage-gated sodium channels.[1] By blocking these channels, the compound can stabilize neuronal membranes and prevent the rapid and excessive firing of neurons that characterizes a seizure. The 3-fluorophenyl moiety is expected to contribute to the lipophilicity of the molecule, facilitating its penetration of the blood-brain barrier.

Caption: Proposed mechanism of anticonvulsant action via sodium channel blockade.

Antimicrobial Activity

Semicarbazide derivatives have been reported to possess antibacterial and antifungal properties.[3][8] The presence of the fluorophenyl group can enhance antimicrobial efficacy.

-

Potential Mechanism of Action: The precise mechanism of antimicrobial action for semicarbazides is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The compound's ability to chelate metal ions, which are crucial for microbial enzyme function, is another potential avenue of action.

Anticancer Activity

A growing body of evidence suggests that semicarbazide derivatives exhibit cytotoxic effects against various cancer cell lines.[2][9][10]

-

Potential Mechanism of Action: The anticancer activity of semicarbazones may be multi-faceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[2] The 3-fluorophenyl substitution could enhance the compound's interaction with target proteins within cancer cells.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 4-(3-Fluorophenyl)semicarbazide, a systematic screening approach is necessary. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vivo Anticonvulsant Screening

Standard, well-validated animal models are essential for the preliminary assessment of anticonvulsant activity.[11][12][13]

3.1.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) at various doses.

-

After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Calculate the median effective dose (ED₅₀) using probit analysis.

-

3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against absence seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer the test compound i.p. at various doses.

-

After a suitable time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures for a period of 30 minutes.

-

Protection is defined as the absence of clonic seizures.

-

Determine the ED₅₀.

-

In Vitro Antimicrobial Assays

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the antimicrobial activity of a compound.[14]

-

Materials: 96-well microtiter plates, appropriate bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), and a spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the microtiter plates containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

In Vitro Anticancer Assays

3.3.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

-

Materials: 96-well plates, human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), complete cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

-

Caption: A comprehensive workflow for the evaluation of 4-(3-Fluorophenyl)semicarbazide.

Concluding Remarks and Future Directions

4-(3-Fluorophenyl)semicarbazide represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring is anticipated to confer favorable pharmacological properties. The comprehensive experimental framework outlined in this guide provides a robust strategy for elucidating the anticonvulsant, antimicrobial, and anticancer potential of this compound.

Future research should focus on:

-

In-depth Mechanistic Studies: To precisely define the molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a library of analogs with modifications to the semicarbazide core and the fluorophenyl ring to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the most promising lead compounds.

By systematically applying the principles and protocols detailed herein, the scientific community can effectively unlock the therapeutic potential of 4-(3-Fluorophenyl)semicarbazide and its derivatives, paving the way for the next generation of innovative medicines.

References

-

Semantic Scholar. (2022, February 21). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen -... Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the... Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved from [Link]

-

(n.d.). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Retrieved from [Link]

-

PubMed Central. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Screening of semicarbazones as anticonvulsant agents. Retrieved from [Link]

-

ACS Publications. (2025, July 25). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. Retrieved from [Link]

-

PubMed. (n.d.). Semicarbazone analogs as anticonvulsant agents: a review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 17). (PDF) semicarbazones as anticonvulsant molecules. Retrieved from [Link]

-

PubMed. (2019, April 1). Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study. Retrieved from [Link]

-

PubMed. (n.d.). Animal models used in the screening of antiepileptic drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Fluorine substituent effects (on bioactivity). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, November 18). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (2025, November 30). (PDF) Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole... Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Screening models for antiepileptic drugs: A Review. Retrieved from [Link]

-

Longdom Publishing. (2015, June 15). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]

- Google Patents. (n.d.). US4454337A - Semicarbazide intermediates for preparing 4-substituted indoles.

-

Taylor & Francis. (n.d.). Full article: Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Retrieved from [Link]

-

PubMed. (n.d.). [Fluorinated organic compounds: synthesis and biological applications]. Retrieved from [Link]

-

(2021, April 15). The Screening models for antiepileptic drugs: A Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBb/AKT2. Retrieved from [Link]

-

ResearchGate. (n.d.). A Systematic Review of Semicarbazones as an Anticonvulsant Agent. Retrieved from [Link]

-

(2007, May 29). Enzyme immunoassay for semicarbazide--the nitrofuran metabolite and food contaminant. Retrieved from [Link]

-

(2023, August 24). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Retrieved from [Link]

-

PubMed. (n.d.). Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. Retrieved from [Link]

Sources

- 1. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. longdom.org [longdom.org]

- 9. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-(3-Fluorophenyl)semicarbazide: A Technical Guide to its Potential as an Antitumor Agent

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Semicarbazide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including notable antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)semicarbazide, a specific derivative, as a potential candidate for anticancer drug development. We will explore its synthesis, delve into its postulated mechanisms of action based on the broader understanding of related compounds, and present a detailed roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.

Introduction: The Rationale for Investigating 4-(3-Fluorophenyl)semicarbazide

Semicarbazides, characterized by a urea moiety linked to a hydrazine group, have garnered significant attention for their diverse biological activities.[2] Their anticancer potential is attributed to several mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and chelation of essential metal ions within cancer cells.[1][4] The incorporation of a fluorophenyl group into pharmacologically active molecules is a well-established strategy in drug design to enhance potency, metabolic stability, and selectivity.[5][6] The fluorine atom's high electronegativity and small size can significantly influence the electronic properties and binding interactions of the molecule with its biological targets.[6]

The specific placement of the fluorine atom at the meta-position of the phenyl ring in 4-(3-Fluorophenyl)semicarbazide is a deliberate design choice aimed at optimizing its pharmacological profile. This guide will lay out a structured approach to systematically investigate the antitumor potential of this promising, yet underexplored, compound.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. For 4-(3-Fluorophenyl)semicarbazide, these properties will influence its solubility, stability, and pharmacokinetic profile.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C7H8FN3O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 169.16 g/mol | Influences absorption and distribution. |

| LogP | ~1.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| pKa | ~12.5 (most basic) | Affects the ionization state at physiological pH, influencing solubility and receptor binding. |

| Hydrogen Bond Donors | 3 | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for strong interactions with biological targets. |

Proposed Synthesis Pathway

The synthesis of 4-(3-Fluorophenyl)semicarbazide can be achieved through a straightforward and well-documented nucleophilic addition reaction.[2][7]

Reaction Scheme:

Caption: Proposed synthesis of 4-(3-Fluorophenyl)semicarbazide.

Experimental Protocol:

-

Dissolution: Dissolve 3-fluorophenyl isocyanate in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product, 4-(3-Fluorophenyl)semicarbazide, is expected to precipitate out of the solution. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[8][9]

Postulated Mechanisms of Antitumor Action

Based on the established activities of related semicarbazide and fluorophenyl-containing compounds, several potential mechanisms of action for 4-(3-Fluorophenyl)semicarbazide can be hypothesized.

Caption: Postulated mechanisms of antitumor action for 4-(3-Fluorophenyl)semicarbazide.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Many semicarbazide derivatives have been reported to inhibit angiogenesis, potentially by targeting key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Semicarbazides may induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[1]

Enzyme Inhibition

Topoisomerases are enzymes that are essential for DNA replication and repair. Inhibition of these enzymes can lead to DNA damage and cell cycle arrest, ultimately causing cancer cell death. Some semicarbazide-related compounds have shown inhibitory activity against topoisomerases.[2]

Metal Ion Chelation and Oxidative Stress

The semicarbazide scaffold can chelate metal ions like iron and copper, which are essential for the activity of various enzymes involved in cell proliferation.[1] By sequestering these ions, the compound may disrupt cellular metabolism and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and death.[2][4]

Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is necessary to validate the antitumor potential of 4-(3-Fluorophenyl)semicarbazide. The following workflow outlines the key experimental stages.

Caption: Preclinical evaluation workflow for 4-(3-Fluorophenyl)semicarbazide.

In Vitro Efficacy Studies

Objective: To determine the cytotoxic and antiproliferative effects of 4-(3-Fluorophenyl)semicarbazide against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3][10]

-

Compound Treatment: Treat the cells with increasing concentrations of 4-(3-Fluorophenyl)semicarbazide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Elucidation

Objective: To investigate the underlying molecular mechanisms responsible for the observed antitumor activity.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with 4-(3-Fluorophenyl)semicarbazide at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

In Vivo Antitumor Activity Assessment

Objective: To evaluate the in vivo efficacy and safety of 4-(3-Fluorophenyl)semicarbazide in a relevant animal model.

Experimental Protocol: Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).[11][12]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 4-(3-Fluorophenyl)semicarbazide (e.g., via intravenous or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., paclitaxel).[12]

-

Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Toxicity Assessment: Monitor the mice for any signs of toxicity throughout the study. Collect blood and major organs for hematological and histological analysis.[11]

Conclusion and Future Directions

4-(3-Fluorophenyl)semicarbazide represents a promising lead compound for the development of a novel antitumor agent. Its straightforward synthesis and the well-documented anticancer potential of related semicarbazide and fluorophenyl-containing molecules provide a strong rationale for its further investigation. The preclinical evaluation workflow outlined in this guide offers a systematic approach to validate its efficacy and elucidate its mechanism of action.

Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the fluorophenyl and semicarbazide moieties, will be crucial in this endeavor. Successful preclinical development could pave the way for clinical trials to evaluate the safety and efficacy of 4-(3-Fluorophenyl)semicarbazide in cancer patients.

References

- Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. PMC.

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

-

Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science. [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. [Link]

-

Synthesis, Mechanism of Action And Characterization of Semicarbazide. IJNRD. [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. [Link]

-

Review of semicarbazide derivatives' chemistry and biology. Assay Drug Dev Technol. [Link]

-

Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]

-

Synthesis pathway of 4-fluorophenoxy(thio)semicarbazide derivatives AB1–AB12. ResearchGate. [Link]

-

FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. [Link]

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]

-

Facile one-pot synthesis of 4-substituted semicarbazides. The Royal Society of Chemistry. [Link]

-

Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). MDPI. [Link]

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. PubMed. [Link]

-

Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry. [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. PMC - NIH. [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]

-

Potential antitumor agents. 55. 6-Phenylphenanthridine-4-carboxamides: a new class of DNA-intercalating antitumor agents. PubMed. [Link]

-

Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. NIH. [Link]

Sources

- 1. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicinescience.org [medicinescience.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) | MDPI [mdpi.com]

- 9. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

"4-(3-Fluorophenyl)semicarbazide" as a potential antimicrobial agent

A High-Potential Scaffold for Next-Generation Antimicrobial Therapeutics

Executive Summary

Compound: 4-(3-Fluorophenyl)semicarbazide Class: Aryl Semicarbazide / Hydrazinecarboxamide Primary Application: Broad-spectrum Antimicrobial (Antibacterial & Antifungal) Development Status: Pre-clinical Lead Optimization / Chemical Probe

This technical guide analyzes 4-(3-Fluorophenyl)semicarbazide as a strategic lead compound in the fight against multi-drug resistant (MDR) pathogens. While traditional antibiotics (beta-lactams, quinolones) face rising resistance, the semicarbazide scaffold offers a unique, dual-modal mechanism of action: DNA gyrase inhibition and transition metal chelation . This guide details the chemical rationale, synthesis protocols, and validation methodologies required to advance this compound through the drug discovery pipeline.

Chemical Basis & Rational Design

The selection of 4-(3-Fluorophenyl)semicarbazide is not arbitrary; it represents a calculated optimization of the pharmacophore.

1.1 The Semicarbazide Scaffold

The core semicarbazide moiety (-NH-NH-CO-NH-) acts as a rigid linker capable of forming multiple hydrogen bonds. Crucially, it serves as a bidentate ligand. The carbonyl oxygen and the hydrazine nitrogen can form stable 5-membered chelate rings with metal ions (Fe²⁺, Cu²⁺, Zn²⁺) essential for bacterial metalloenzymes.

1.2 The "Fluorine Effect" (C-3 Substitution)

The introduction of a fluorine atom at the meta (3) position of the phenyl ring is a critical medicinal chemistry tactic:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the susceptible phenyl ring positions.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (

), facilitating passive diffusion across the bacterial cell wall (peptidoglycan) and the lipopolysaccharide (LPS) layer of Gram-negative bacteria. -

Electronic Tuning: The electron-withdrawing nature of fluorine at the 3-position decreases the electron density of the aromatic ring, potentially enhancing

stacking interactions with the DNA base pairs within the bacterial DNA gyrase complex.

Synthesis Protocol

Objective: High-yield synthesis of 4-(3-Fluorophenyl)semicarbazide via the Isocyanate Route.

Reaction Principle: Nucleophilic addition of hydrazine hydrate to an aryl isocyanate.

2.1 Reagents & Materials[1][2]

-

Precursor: 3-Fluorophenyl isocyanate (CAS: 404-71-7)

-

Nucleophile: Hydrazine hydrate (80% or 98%)

-

Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

-

Purification: Recrystallization from Ethanol/Water

2.2 Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve Hydrazine hydrate (1.2 eq) in 30 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.

-